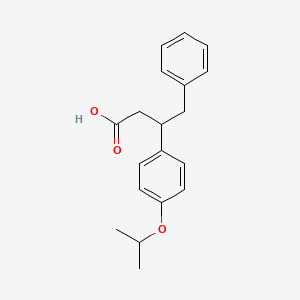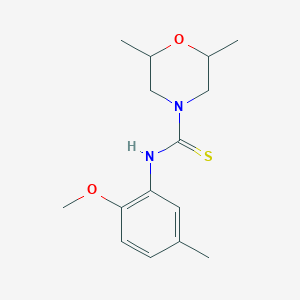![molecular formula C30H35N3O3 B4127732 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as BMS-986177, is a small molecule drug developed by Bristol-Myers Squibb for the treatment of various diseases. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is not fully understood, but it is believed to target specific signaling pathways involved in disease progression. 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of certain enzymes and receptors, which play a crucial role in disease progression. For example, 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of PI3Kδ, a signaling pathway involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of specific enzymes and receptors, which play a crucial role in disease progression. 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has also been shown to reduce inflammation by inhibiting the production of cytokines. In addition, 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to modulate the immune response by targeting specific immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has several advantages for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also shown promising results in preclinical studies, which makes it a potential candidate for further development. However, there are also limitations to using 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments. It is a complex molecule, which makes it difficult to synthesize and purify. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research and development of 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to understand its mechanism of action, which will help in the development of more effective drugs. In addition, there is a need to optimize the synthesis and purification of 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, which will make it more accessible for further research.
Applications De Recherche Scientifique
2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been studied extensively in preclinical studies for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation by inhibiting the production of cytokines. In autoimmune disorders, 2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to modulate the immune response by targeting specific immune cells.
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c1-4-22(2)24-9-15-27(16-10-24)36-21-29(34)31-25-11-13-26(14-12-25)32-17-19-33(20-18-32)30(35)28-8-6-5-7-23(28)3/h5-16,22H,4,17-21H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWOUZCKPAITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4127659.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)
![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)
![N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)

![2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)